1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a urea moiety
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the urea moiety through a reaction with an isocyanate or a similar reagent under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and urea-containing molecules. Compared to these compounds, 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-23-14-8-19-17(22)18-7-9-20-10-12-21(13-11-20)15-5-3-4-6-16(15)24-2/h3-6H,7-14H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPPDMAUNDGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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